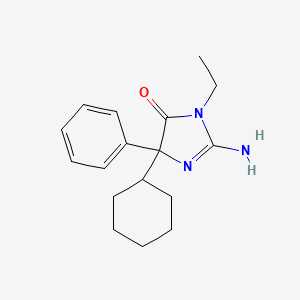
2'-Deoxy-5-sulfanyluridine 5'-(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) is a chemical compound belonging to the class of pyrimidine nucleotides It is a derivative of uridine, where the hydroxyl group at the 2’ position is replaced by a hydrogen atom, and a sulfanyl group is attached to the 5’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Sulfanylation: The 5’ position of the uridine is modified by introducing a sulfanyl group. This can be achieved using thiolating agents under controlled conditions.
Phosphorylation: The final step involves the phosphorylation of the 5’ hydroxyl group to form the dihydrogen phosphate ester. This is usually done using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The final product is purified using techniques like crystallization, chromatography, or recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: De-sulfanylated uridine derivatives.
Substitution Products: Various substituted uridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a nucleotide analog.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the production of nucleotide-based pharmaceuticals and biochemical reagents.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The sulfanyl group can form covalent bonds with nucleophilic sites in enzymes or nucleic acids, leading to inhibition of their activity. This compound targets pathways involved in DNA and RNA synthesis, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyuridine 5’-(dihydrogen phosphate): Lacks the sulfanyl group, making it less reactive.
2’-Deoxy-5-formyluridine 5’-(dihydrogen phosphate): Contains a formyl group instead of a sulfanyl group, leading to different reactivity and applications.
2’-Deoxy-5-(hydroxymethyl)uridine 5’-(dihydrogen phosphate): Contains a hydroxymethyl group, which affects its chemical properties and biological activity.
Uniqueness
2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
| 61366-71-0 | |
Molekularformel |
C9H13N2O8PS |
Molekulargewicht |
340.25 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2,4-dioxo-5-sulfanylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O8PS/c12-4-1-7(19-5(4)3-18-20(15,16)17)11-2-6(21)8(13)10-9(11)14/h2,4-5,7,12,21H,1,3H2,(H,10,13,14)(H2,15,16,17)/t4-,5+,7+/m0/s1 |
InChI-Schlüssel |
QMONXJFWUJBENE-HBPOCXIASA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)S)COP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)S)COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)


![12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12936875.png)


![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)
![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)
